Anazolene sodium

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anazolene sodium is synthesized through a series of chemical reactions involving naphthalene derivatives. The synthesis typically involves the azo coupling of 4-anilino-5-sulfo-1-naphthylamine with 4-hydroxy-2,7-naphthalenedisulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of sodium nitrite and hydrochloric acid to facilitate the diazotization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration processes to obtain the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: Anazolene sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite under controlled conditions.

Substitution: Substitution reactions involve the replacement of sulfonic acid groups with other functional groups using appropriate reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide results in the formation of various degradation products, which can be identified using techniques like gas chromatography-mass spectrometry (GC-MS) .

Aplicaciones Científicas De Investigación

Chemistry

Anazolene sodium is utilized as a model compound in studies focusing on azo dye degradation mechanisms and environmental impact assessments. Its chemical structure allows researchers to investigate the stability and breakdown pathways of azo dyes under different conditions.

Biology

In biological research, this compound is employed in assays to measure blood volume and cardiac output. Its ability to bind to plasma proteins facilitates accurate measurements, making it valuable in cardiovascular studies.

Medicine

As a diagnostic aid, this compound is used in medical imaging techniques. It provides contrast enhancement in imaging modalities, allowing for better visualization of vascular structures.

Industry

In the textile industry, this compound serves as a dye due to its vibrant coloration and stability. Additionally, it plays a role in wastewater treatment research, where its degradation properties are studied to assess environmental impacts.

Table 1: Summary of Applications and Mechanisms

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Chemistry | Azo dye degradation studies | Model compound for chemical reactions |

| Biology | Blood volume and cardiac output measurement | Binds to plasma proteins |

| Medicine | Diagnostic imaging | Enhances contrast in vascular imaging |

| Industry | Textile dyeing and wastewater treatment | Studies degradation pathways |

Cardiovascular Diagnostics

A study demonstrated the efficacy of this compound in determining cardiac output through a non-invasive method. The compound's interaction with blood proteins allowed for accurate assessments, which were validated against traditional invasive techniques.

Environmental Impact Assessment

Research conducted on the degradation of this compound in aquatic environments revealed insights into its persistence and breakdown products. The study utilized advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify degradation pathways and assess ecological risks.

Textile Industry Application

In textile manufacturing, this compound has been tested for its dyeing performance on various fabrics. Results indicated that it provides excellent color fastness and stability under different washing conditions, making it suitable for commercial use.

Mecanismo De Acción

The mechanism of action of anazolene sodium involves its interaction with biological molecules. As a diagnostic dye, it binds to plasma proteins and circulates in the bloodstream, allowing for the measurement of blood volume and cardiac output. The molecular targets include plasma proteins and cellular components involved in cardiovascular function .

Comparación Con Compuestos Similares

Acid Blue 92:

Acid Blue 113: Another azo dye with similar chemical structure and applications in the textile industry.

Fluorescein Sodium Salt: Used as a diagnostic dye in medical imaging, similar to anazolene sodium but with different chemical properties.

Uniqueness: this compound is unique due to its specific application in cardiovascular diagnostics and its stability in aqueous solutions. Its ability to bind to plasma proteins and provide accurate measurements of blood volume and cardiac output sets it apart from other similar compounds .

Actividad Biológica

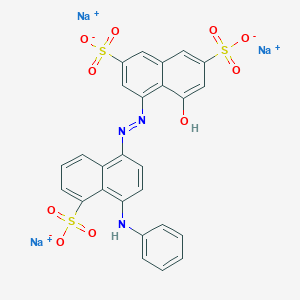

Anazolene sodium, a synthetic azo dye with the chemical formula C26H16N3Na3O10S3, exhibits a range of biological activities that make it significant in both diagnostic and therapeutic applications. This article delves into its biological mechanisms, applications, and relevant research findings.

This compound is characterized by its vibrant color and high solubility in water, which facilitates its use in various biological assays. Its mechanism of action primarily involves binding to plasma proteins, particularly albumin, which allows for the assessment of blood volume and cardiac output. When introduced into the bloodstream, the concentration of unbound dye can be measured to calculate total blood volume, making it a valuable diagnostic tool in medical imaging and cardiovascular studies.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in infection control.

- Diagnostic Applications : The compound is widely used as a diagnostic aid in determining blood volume and has been employed in various clinical settings to assess cardiovascular health .

- Environmental Applications : this compound is also studied for its degradation in wastewater treatment processes, where it serves as a model compound for understanding the behavior of azo dyes in environmental contexts .

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against several bacterial strains. Results indicated varying degrees of inhibition, highlighting its potential as an antimicrobial agent.

-

Sonocatalytic Degradation :

- Research demonstrated that this compound could be degraded efficiently using sonocatalytic methods. A study reported a decolorization efficiency of 91.32% using a 2% Dy-doped CdSe catalyst after 90 minutes of treatment . This indicates the compound's susceptibility to degradation under specific catalytic conditions.

-

Diagnostic Application in Blood Volume Measurement :

- In clinical trials, this compound was administered to patients undergoing cardiac assessments. The binding kinetics with plasma proteins were analyzed, confirming its utility in accurately measuring blood volume changes during various physiological states.

Comparative Analysis Table

| Property/Activity | This compound | Other Azo Dyes |

|---|---|---|

| Solubility | High | Variable |

| Antimicrobial Activity | Yes | Limited |

| Diagnostic Use | Blood volume measurement | Rare |

| Environmental Stability | Moderate | High |

| Degradation Method | Sonocatalytic | Chemical oxidation |

Propiedades

IUPAC Name |

trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGJQPKBDIZMT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N3Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046578 | |

| Record name | Anazolene sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-73-2 | |

| Record name | Anazolene sodium [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-(phenylamino)-5-sulfo-1-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anazolene sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 4-hydroxy-4-(4-anilino-5-sulphonato-1-naphthylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAZOLENE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6G1K9WJU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst particularly effective in degrading Anazolene Sodium?

A1: The research highlights several advantageous features of this nanocatalyst [, ]:

Q2: How does the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst compare to a similar catalyst without the ionic liquid layer?

A2: Recycling experiments demonstrated that the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst maintained its catalytic activity more effectively over multiple cycles compared to the Pt/γ-Al2O3 catalyst without the ionic liquid layer []. This highlights the crucial role of the [BMIM]PF6 in enhancing both the performance and longevity of the catalyst.

Q3: What analytical techniques were employed to characterize the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst?

A3: The researchers employed several techniques to confirm the structure and composition of the synthesized nanocatalyst [, ]:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.